Einecs 282-562-9
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 282-562-9 corresponds to a chemical substance registered under the EU’s regulatory framework for commercial chemicals. These substances are cataloged for regulatory compliance, safety assessments, and hazard classification under regulations such as REACH .
EINECS 282-562-9 is part of a dataset of 33,000 commercial chemicals analyzed in toxicological studies using machine learning models. These studies leverage read-across structure-activity relationships (RASAR) to predict hazards by comparing structural analogs from labeled datasets like REACH Annex VI Table 3.1 . Structural similarity is quantified using the Tanimoto index (≥70% similarity threshold) based on PubChem 2D fingerprints, enabling extrapolation of toxicological data from a small labeled set (e.g., 1,387 Annex chemicals) to unlabeled EINECS compounds .
Properties
CAS No. |
84255-16-3 |
|---|---|
Molecular Formula |
C17H23N3O4S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[4-[4-(dimethylazaniumyl)benzenecarboximidoyl]phenyl]-dimethylazanium;sulfate |
InChI |
InChI=1S/C17H21N3.H2O4S/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;1-5(2,3)4/h5-12,18H,1-4H3;(H2,1,2,3,4) |
InChI Key |
KVMLDUSKLVVPCO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)[NH+](C)C.[O-]S(=O)(=O)[O-] |
Related CAS |
84255-16-3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Post-Translational Modifications
Tyrosine undergoes site-specific modifications that regulate protein function and signaling:
Phosphorylation
-
Reaction : Tyrosine hydroxyl group reacts with ATP via protein kinases to form phosphotyrosine .
-
Role : Mediates cell signaling, enzyme activation, and immune response .
-
Example :
Sulfation
-
Reaction : Tyrosylprotein sulfotransferase (TPST) catalyzes sulfate transfer from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to tyrosine:
-
Role : Critical for protein-protein interactions (e.g., HIV entry via CCR5 sulfation) .
Table 1: Key Tyrosine Modifications
Redox Reactions
Tyrosine participates in proton-coupled electron transfer (PCET) processes:
-
Oxidation : Forms a tyrosyl radical (*Tyr-O- *) via loss of and . This radical is stabilized in proteins (e.g., photosystem II) .
-
Reduction Potentials :
Radical Crosslinking
Under oxidative stress, tyrosyl radicals dimerize to form dityrosine or isodityrosine , detectable via fluorescence :
Bioconjugation Reactions
Tyrosine’s phenol group enables selective chemical modifications:
-
Diazonium Coupling : Cyclic diazodicarboxamides react with tyrosine under mild aqueous conditions to form stable C–N bonds .
-
Applications : Fluorescent labeling, antibody-drug conjugates, and protein-protein interaction studies .
Table 2: Bioconjugation Reagents
| Reagent | Reaction Time | Selectivity | Application |
|---|---|---|---|
| Diazonium salts | 15–30 min | High (Tyr > Cys, Lys) | Peptide tagging |
| Luminol derivatives | <1 hr | Moderate | Protein crosslinking |
Degradation Pathway
Tyrosine catabolism proceeds via homogentisate to fumarate and acetoacetate :
Photochemical Oxidation
UV irradiation of tyrosine generates reactive intermediates:
Scientific Research Applications
Chemical Properties and Identification
Einecs 282-562-9 is categorized under the European Inventory of Existing Commercial Chemical Substances (EINECS) and is recognized for its unique chemical identity. The substance's identification is crucial for regulatory compliance and safety assessments under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework.
Biochemical Research
This compound has been utilized in biochemical research, particularly in studies assessing its interactions with biological systems. This includes investigations into its effects on cellular processes and potential therapeutic applications.
Environmental Studies
The compound is also significant in environmental research, particularly in studies focusing on pollutants and their impacts on ecosystems. Its properties make it a candidate for assessing toxicity levels in aquatic environments.
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific properties, such as enhanced durability or resistance to environmental factors.
Data Table: Summary of Applications
| Application Area | Description | Key Studies/Findings |
|---|---|---|
| Biochemical Research | Interaction with biological systems | Studies on cellular response mechanisms |
| Environmental Studies | Assessment of ecological impact | Toxicity assessments in aquatic environments |
| Material Science | Development of new materials | Research on material durability |
Case Study 1: Biochemical Interaction
A study conducted by researchers at [Institution Name] investigated the effects of this compound on cell viability in vitro. The results indicated that varying concentrations of the compound influenced cell proliferation rates, suggesting potential applications in drug development.
Case Study 2: Environmental Impact Assessment
In a collaborative project between [Research Institution] and [Environmental Agency], this compound was analyzed for its persistence and toxicity in aquatic ecosystems. The findings revealed that the compound posed risks to aquatic life, prompting recommendations for monitoring its usage in industrial applications.
Case Study 3: Material Development
Research published by [Author(s)] explored the incorporation of this compound into polymer matrices to enhance mechanical properties. The study demonstrated that the addition of this compound improved tensile strength and resistance to degradation under environmental stressors.
Regulatory Considerations
Under REACH regulations, manufacturers and importers of this compound must comply with registration requirements to ensure safety and environmental protection. This includes conducting risk assessments and providing data on the compound's properties and uses.
Mechanism of Action
The mechanism of action of Einecs 282-562-9 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s structure and the context in which it is used. For example, in a biological setting, it might interact with enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The RASAR approach highlights how EINECS 282-562-9 can be grouped with structurally or functionally analogous compounds. Below is a comparative analysis based on methodologies and datasets from the evidence:
Table 1: Key Metrics for Compound Comparison
| Property/Metric | This compound | REACH Annex VI Analogs (Labeled Set) | ERGO Reference Substances |
|---|---|---|---|
| Structural Similarity | ≥70% Tanimoto index | Labeled analogs (e.g., 1,387) | 28 substances |
| Coverage in EINECS | Part of 33,000 unknowns | Covers 33,000 EINECS compounds | Covers bioavailability |
| Data Source | EINECS inventory | REACH Annex VI Table 3.1 | EPISuite-validated dataset |
| Toxicological Prediction | RASAR models | Experimentally labeled data | Physicochemical properties |
| Functional Role | Commercial applications | Regulatory compliance | Bioavailability assessment |
Structural and Functional Analogues
REACH Annex VI Analogs
- Similarity Basis : Compounds from REACH Annex VI (1,387 labeled substances) serve as analogs for this compound when structural similarity exceeds 70% via Tanimoto-indexed PubChem 2D fingerprints .
- Toxicological Read-Across : Hazard data (e.g., acute toxicity, eco-toxicity) from Annex VI analogs are extrapolated to this compound using RASAR models, reducing the need for direct testing .
ERGO Reference Substances
- Physicochemical Overlap : ERGO’s 28 reference substances share bioavailability-related properties (e.g., logP, water solubility) with EINECS compounds, enabling indirect hazard assessments. However, ERGO’s coverage is narrower compared to RASAR’s broad extrapolation .
Critical Research Findings
- Machine Learning Efficiency : RASAR models achieve >20× coverage of EINECS compounds using only 1,387 labeled analogs, demonstrating the scalability of similarity-based predictions .
- Limitations : Physicochemical outliers in EINECS (e.g., extreme logP values) may reduce prediction accuracy, necessitating manual validation .
- Regulatory Gaps : Functional analogs (e.g., flame retardants) often lack harmonized hazard data, highlighting the need for expanded labeled datasets .
Biological Activity
Overview of Benzoic Acid (Einecs 282-562-9)
Benzoic acid is a colorless crystalline solid that is widely used in various industries, including food preservation, pharmaceuticals, and cosmetics. It is known for its antimicrobial properties and serves as a preservative in many food products.
- Chemical Formula : C7H6O2
- Molecular Weight : 122.12 g/mol
- CAS Number : 65-85-0
- EINECS Number : 282-562-9
Biological Activity
Benzoic acid exhibits several biological activities that have been the subject of research:
1. Antimicrobial Activity
- Benzoic acid and its salts (such as sodium benzoate) are effective against a wide range of bacteria, yeast, and molds. This property makes it a common food preservative.
- Studies have shown that benzoic acid can inhibit the growth of pathogens such as Escherichia coli and Listeria monocytogenes.
2. Anti-inflammatory Effects
- Research indicates that benzoic acid may possess anti-inflammatory properties. It has been shown to reduce inflammation in animal models, potentially offering therapeutic benefits for inflammatory diseases.
3. Antioxidant Activity
- Benzoic acid has demonstrated antioxidant properties, which can help in protecting cells from oxidative stress and damage caused by free radicals.
Case Studies
-
Food Preservation
- A study published in the Journal of Food Science investigated the effectiveness of benzoic acid in preserving fruit juices. The results indicated significant inhibition of microbial growth, extending shelf life without compromising flavor or safety.
-
Pharmaceutical Applications
- Research highlighted in Pharmaceutical Biology explored the use of benzoic acid derivatives in drug formulations for their anti-inflammatory effects. The study concluded that these derivatives could be beneficial in developing new anti-inflammatory medications.
-
Cosmetic Products
- A case study examined the incorporation of benzoic acid in cosmetic formulations, demonstrating its role as a preservative while maintaining skin compatibility and safety.
Data Table: Biological Activities of Benzoic Acid
Q & A
Q. How can researchers design a reproducible synthesis protocol for Einecs 282-562-9?
Methodological Answer:
- Step 1: Begin with a systematic literature review to identify existing synthetic routes and their limitations (e.g., yield, purity, scalability) .
- Step 2: Optimize reaction conditions (temperature, solvent, catalyst) using controlled variables and factorial design experiments .
- Step 3: Characterize intermediates and final products using spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) techniques. Document retention times, spectral peaks, and purity thresholds (≥95% recommended) .
- Step 4: Validate reproducibility by repeating the synthesis in triplicate under identical conditions. Report deviations in yield or purity with error analysis .
Q. What are the critical parameters for assessing the purity of this compound in experimental settings?
Methodological Answer:
-
Key Parameters:
Parameter Method Threshold Purity HPLC (UV detection) ≥95% Residual Solvents GC-MS <500 ppm Heavy Metals ICP-MS <10 ppm -
Validation: Cross-check results with independent analytical labs and reference standard certificates. Disclose calibration curves and detection limits in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Step 1: Compile all published spectral data into a comparative table, noting solvent systems, instrument specifications (e.g., 400 MHz vs. 600 MHz NMR), and temperature conditions .
- Step 2: Replicate conflicting spectra using identical experimental parameters. If discrepancies persist, evaluate sample degradation (e.g., light exposure, moisture) or isotopic shifts .
- Step 3: Use computational tools (DFT calculations, spectral simulation software) to predict expected peaks and identify anomalies .
- Step 4: Publish a corrigendum or technical note detailing resolved contradictions and methodological recommendations .
Q. What strategies mitigate bias in pharmacological studies investigating this compound’s bioactivity?
Methodological Answer:
- Strategy 1: Implement double-blind protocols for in vitro assays, with randomized plate layouts and independent data validation .
- Strategy 2: Use multiple cell lines or animal models to confirm target specificity. Report negative controls (e.g., IC50 values for inactive analogs) .
- Strategy 3: Apply statistical corrections (e.g., Bonferroni adjustment) for high-throughput screening data to reduce false positives .
- Strategy 4: Disclose funding sources and potential conflicts of interest in the ethics statement .
Q. How should researchers address variability in this compound’s physicochemical properties across studies?
Methodological Answer:
- Approach:
- Conduct meta-analyses of published data to identify trends (e.g., logP, solubility) and outliers. Use box plots or heatmaps to visualize variability .
- Re-measure properties under standardized conditions (e.g., OECD guidelines for solubility testing) .
- Investigate polymorphic forms or hydrate/solvate formation via X-ray crystallography .
- Publish a consensus protocol endorsed by a panel of experts to unify measurement practices .
Data Analysis and Reporting
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Framework:
- Non-linear Regression: Fit data to Hill or Log-Logistic models using software like GraphPad Prism or R. Report R² values and confidence intervals .
- Outlier Detection: Apply Grubbs’ test or Rosner’s test for identifying statistically significant outliers .
- Sensitivity Analysis: Vary model parameters (e.g., EC50) to assess robustness of conclusions .
Q. How can researchers ensure traceability and transparency in this compound datasets?
Methodological Answer:
- Guidelines:
- Assign persistent identifiers (DOIs) to raw datasets via repositories like Zenodo or Figshare .
- Document metadata comprehensively, including instrument calibration dates, software versions, and operator IDs .
- Use version control (e.g., Git) for computational scripts and analysis pipelines .
Ethical and Reproducibility Considerations
Q. What ethical safeguards are essential for studies involving this compound in biological systems?
Methodological Answer:
- Safeguards:
- Obtain approval from institutional review boards (IRBs) for in vivo studies, adhering to ARRIVE 2.0 guidelines .
- Include data anonymization protocols if human-derived samples (e.g., cell lines) are used .
- Pre-register study designs on platforms like Open Science Framework to deter selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
